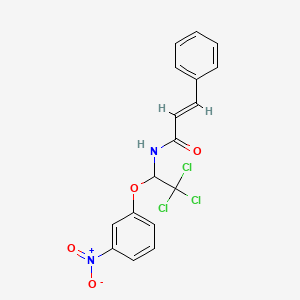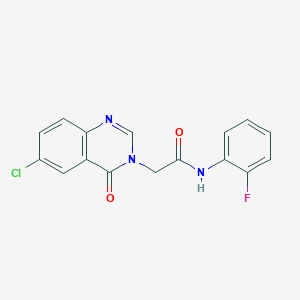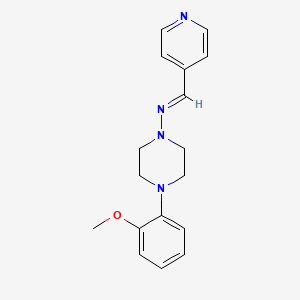
3-Phenyl-N-(2,2,2-trichloro-1-(3-nitrophenoxy)ethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-N-(2,2,2-trichloro-1-(3-nitrophenoxy)ethyl)acrylamide is a complex organic compound characterized by its unique structure, which includes a phenyl group, a trichloroethyl group, and a nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-N-(2,2,2-trichloro-1-(3-nitrophenoxy)ethyl)acrylamide typically involves multiple steps. One common method includes the reaction of 3-nitrophenol with 2,2,2-trichloroethyl acrylate in the presence of a base to form the intermediate 2,2,2-trichloro-1-(3-nitrophenoxy)ethyl acrylate. This intermediate is then reacted with aniline under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-N-(2,2,2-trichloro-1-(3-nitrophenoxy)ethyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Products include nitroso derivatives.
Reduction: Products include amine derivatives.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
3-Phenyl-N-(2,2,2-trichloro-1-(3-nitrophenoxy)ethyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Phenyl-N-(2,2,2-trichloro-1-(3-nitrophenoxy)ethyl)acrylamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trichloroethyl group can also participate in nucleophilic substitution reactions, further contributing to its activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-N-(2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl)acrylamide
- 3-Phenyl-N-(2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl)acrylamide
- 3-Phenyl-N-(2,2,2-trichloro-1-(2-chlorophenoxy)ethyl)acrylamide
Uniqueness
3-Phenyl-N-(2,2,2-trichloro-1-(3-nitrophenoxy)ethyl)acrylamide is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired .
Properties
Molecular Formula |
C17H13Cl3N2O4 |
|---|---|
Molecular Weight |
415.6 g/mol |
IUPAC Name |
(E)-3-phenyl-N-[2,2,2-trichloro-1-(3-nitrophenoxy)ethyl]prop-2-enamide |
InChI |
InChI=1S/C17H13Cl3N2O4/c18-17(19,20)16(26-14-8-4-7-13(11-14)22(24)25)21-15(23)10-9-12-5-2-1-3-6-12/h1-11,16H,(H,21,23)/b10-9+ |
InChI Key |
UXCGKJUYJZPQTC-MDZDMXLPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)OC2=CC=CC(=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)OC2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972582.png)



![2,4-diiodo-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11972613.png)

![2-{[2-(biphenyl-4-yl)-2-oxoethyl]sulfanyl}-5-phenyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11972621.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11972638.png)
![4-({(E)-[4-(Methylsulfanyl)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972642.png)
![4-[2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline](/img/structure/B11972647.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide](/img/structure/B11972651.png)

